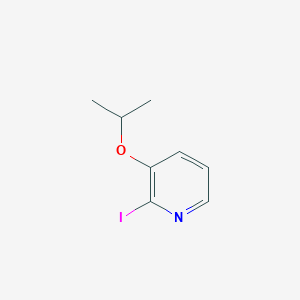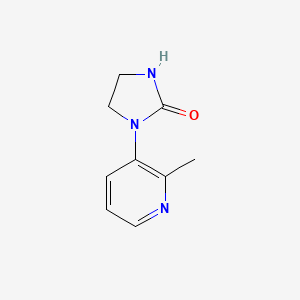![molecular formula C39H49N5O9S B1408487 (S)-Fmoc-2-アミノ-5-[(N'-Pbf-N''-Boc-アミノ)-グアニジノ]-ペンタン酸 CAS No. 1060769-54-1](/img/structure/B1408487.png)
(S)-Fmoc-2-アミノ-5-[(N'-Pbf-N''-Boc-アミノ)-グアニジノ]-ペンタン酸
概要
説明
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid is a complex organic compound used primarily in the field of peptide synthesis. This compound is characterized by the presence of multiple protective groups, including 9-fluorenylmethoxycarbonyl (Fmoc), 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf), and tert-butyloxycarbonyl (Boc). These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the precise construction of peptide chains.
科学的研究の応用
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Industry: Applied in the production of peptide drugs and other biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protective group using a base such as piperidine . Subsequent amino acids are then coupled to the growing chain using coupling reagents like N,N-diisopropylethylamine (DIPEA) and HBTU .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient and high-throughput synthesis of peptides. The use of orthogonal protective groups, such as Fmoc and Boc, ensures that the synthesis can proceed with minimal side reactions and high yields .
化学反応の分析
Types of Reactions
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of protective groups using specific reagents.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU and DIPEA.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
HBTU and DIPEA: Used for the coupling of amino acids during peptide synthesis.
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the protective groups removed at the end of the synthesis to yield the final peptide product .
作用機序
The mechanism of action of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the precise construction of peptide chains. The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling reactions. The Boc and Pbf groups are removed using TFA, allowing for the final deprotection and release of the peptide from the resin .
類似化合物との比較
Similar Compounds
Fmoc-2-amino-5-guanidino-pentanoic acid: Lacks the Pbf and Boc protective groups, making it less versatile in complex peptide synthesis.
Boc-2-amino-5-guanidino-pentanoic acid: Lacks the Fmoc and Pbf protective groups, limiting its use in certain synthetic routes.
Uniqueness
(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid is unique due to the presence of multiple orthogonal protective groups, allowing for greater flexibility and precision in peptide synthesis. This compound enables the synthesis of complex peptides with minimal side reactions and high yields .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49N5O9S/c1-22-23(2)33(24(3)29-20-39(7,8)52-32(22)29)54(49,50)44-35(42-43-37(48)53-38(4,5)6)40-19-13-18-31(34(45)46)41-36(47)51-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,41,47)(H,43,48)(H,45,46)(H2,40,42,44)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAUAPOUIRNJTN-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)

[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)








![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
